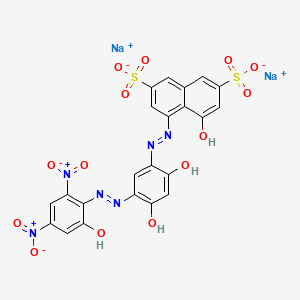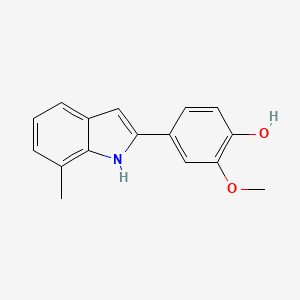
1,18-Dichlorooctadec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,18-Dichlorooctadec-9-ene is an organic compound with the molecular formula C18H34Cl2 It is a chlorinated derivative of octadecene, featuring two chlorine atoms attached to the carbon chain at positions 1 and 18
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,18-Dichlorooctadec-9-ene can be synthesized through the chlorination of octadecene. The reaction typically involves the addition of chlorine gas to octadecene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of chlorine gas to a reactor containing octadecene and an inert solvent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,18-Dichlorooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of octadecane.
Wissenschaftliche Forschungsanwendungen
1,18-Dichlorooctadec-9-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,18-Dichlorooctadec-9-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond can participate in addition reactions, further modifying the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
1,18-Dibromooctadec-9-ene: Similar structure but with bromine atoms instead of chlorine.
1,18-Diiodooctadec-9-ene: Similar structure but with iodine atoms instead of chlorine.
1,18-Difluorooctadec-9-ene: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: 1,18-Dichlorooctadec-9-ene is unique due to the specific reactivity of chlorine atoms compared to other halogens. Chlorine atoms provide a balance between reactivity and stability, making the compound versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
62871-08-3 |
|---|---|
Molekularformel |
C18H34Cl2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1,18-dichlorooctadec-9-ene |
InChI |
InChI=1S/C18H34Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-18H2 |
InChI-Schlüssel |
WWIXXVXQELIHKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCl)CCCC=CCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
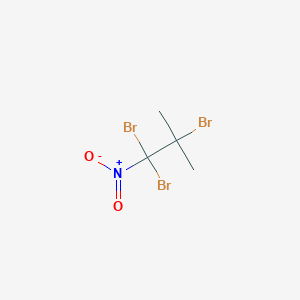


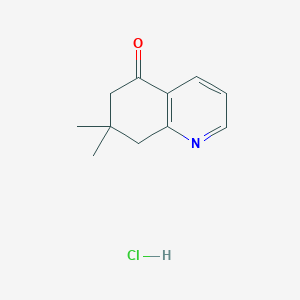

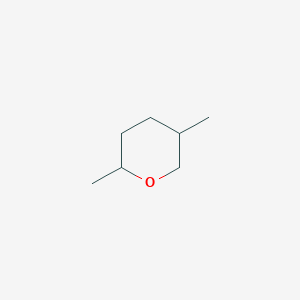
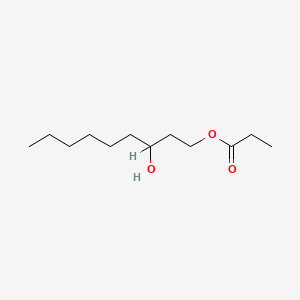
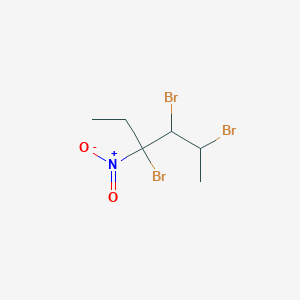
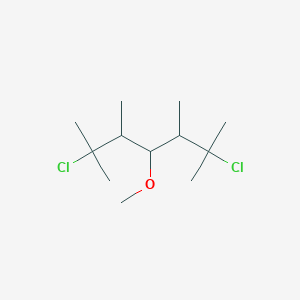
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
